

Physical and chemical properties of Thalicpureine

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Compound of Interest

Compound Name: Thalicpureine

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Thalicpureine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalicpureine is a phenanthrene alkaloid first isolated from *Annona purpurea* and also found in *Fagonia olivieri*.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Thalicpureine**. It includes tabulated summaries of its physicochemical parameters and detailed spectroscopic data. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Thalicpureine is a solid at room temperature.^[1] While its melting point has been experimentally determined, other physical properties such as boiling point and specific optical rotation have not been reported in publicly available literature.

Table 1: Physicochemical Properties of **Thalicpureine**

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₇ NO ₅	PubChem[1]
Molecular Weight	385.5 g/mol	PubChem[1]
Physical Description	Solid	Human Metabolome Database (HMDB)[1]
Melting Point	196 - 197 °C	Human Metabolome Database (HMDB)[1]
Boiling Point	Not Available	
Water Solubility (Predicted)	0.0051 g/L	ALOGPS[1][2]
logP (Predicted)	3.58	ALOGPS[1][2]
pKa (Strongest Basic, Predicted)	10.02	ChemAxon[1][2]
Optical Rotation	Not Available	

Spectroscopic Data

The structural elucidation of **Thalicpureine** was accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[3]

NMR Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of **Thalicpureine**. While specific chemical shifts from the original isolation literature are not publicly available in detail, typical chemical shift ranges for similar molecular structures can be inferred.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Thalicpureine**

(Note: These are predicted values and should be confirmed with experimental data.)

Carbon Atom	Predicted Chemical Shift (ppm)
Aromatic C	110-160
Methoxy C (O-CH ₃)	55-65
Aliphatic C (in ethylamine side chain)	20-60
N-Methyl C (N-CH ₃)	30-45

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of **Thalicpureine**.

Table 3: Mass Spectrometry Data for **Thalicpureine**

Parameter	Value	Source
Molecular Ion [M] ⁺	m/z 385	PubChem[1]
Fragmentation Pattern	Not explicitly detailed in available literature.	

Infrared (IR) Spectroscopy

The IR spectrum of **Thalicpureine** would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands for **Thalicpureine**

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (secondary amine)	3300-3500
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic)	2850-3000
C=C Stretch (aromatic)	1450-1600
C-O Stretch (aryl ethers)	1200-1275
C-N Stretch	1020-1250

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Thalicpureine** is expected to exhibit absorption maxima characteristic of the phenanthrene chromophore.

Table 5: Expected UV-Vis Absorption Maxima for **Thalicpureine**

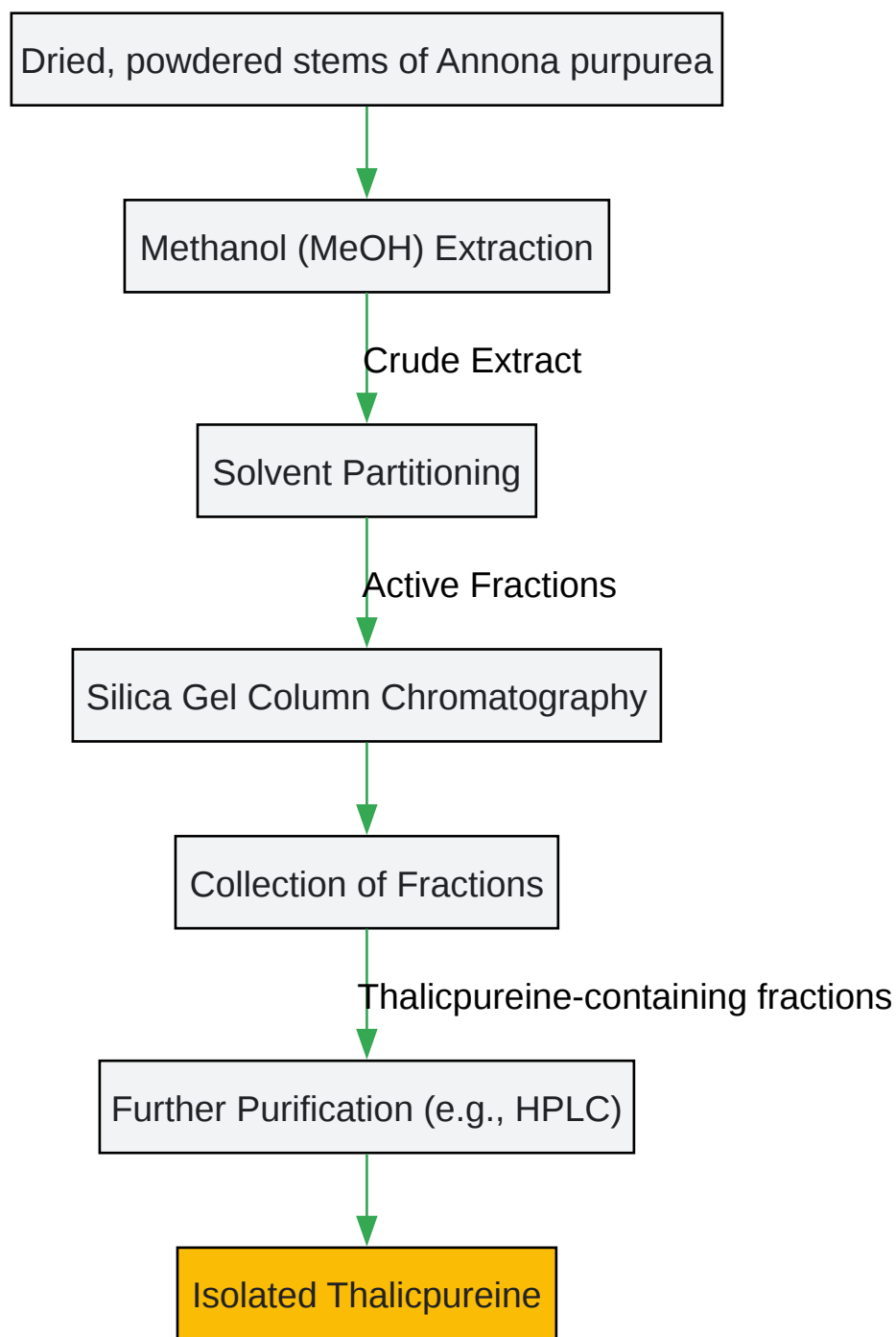
Solvent	Expected λ_{max} (nm)
Methanol or Ethanol	~250-280, ~300-350

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Thalicpureine** are described in the primary literature. The general workflow involves extraction from the plant source, followed by chromatographic separation and purification.

Isolation of Thalicpureine from *Annona purpurea*

The following is a generalized workflow for the isolation of alkaloids from *Annona* species.



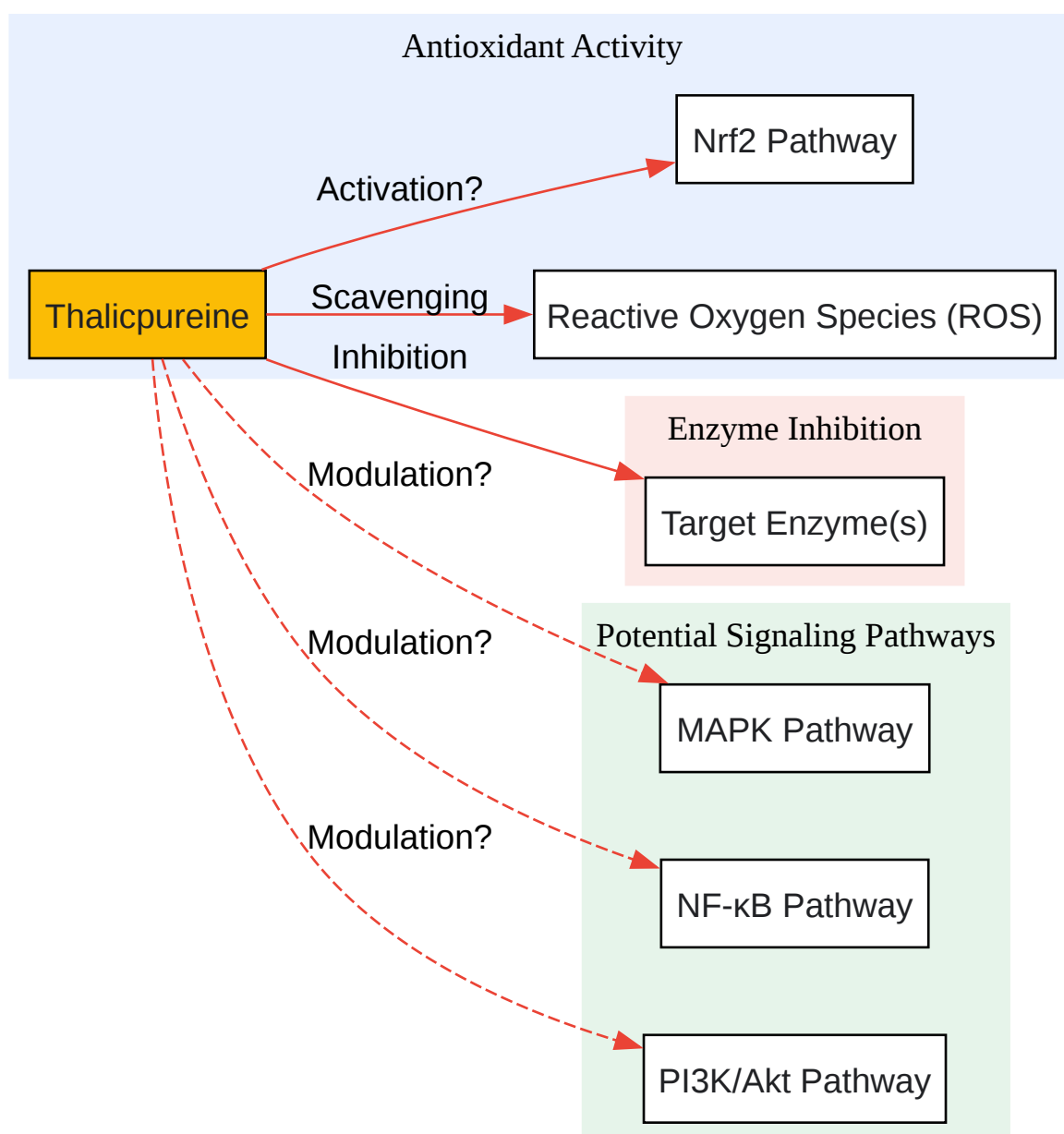
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Figure 1. Generalized workflow for the isolation of **Thalicpureine**.

Biological Activity and Signaling Pathways

Preliminary studies suggest that **Thalicpureine** may possess biological activities, including antioxidant and enzyme inhibitory effects. However, there is currently no specific research directly implicating **Thalicpureine** in the modulation of any particular cellular signaling pathways. Natural alkaloids are known to interact with a variety of signaling cascades, and further research is needed to elucidate the specific mechanisms of action for **Thalicpureine**.

Based on the activities of other natural compounds, potential (but unproven) signaling pathways that could be investigated for **Thalicpureine**'s effects include:



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Figure 2. Hypothetical signaling pathways for future investigation.

Conclusion

Thalicpureine is a natural product with a well-defined chemical structure. While its fundamental physicochemical properties have been established, there remain significant gaps in the experimental data, particularly concerning its boiling point, solubility in a range of solvents, and optical rotation. Furthermore, its biological activities and potential interactions with cellular signaling pathways are largely unexplored. This technical guide consolidates the currently available information and highlights areas where further research is warranted to fully characterize this compound for potential applications in drug discovery and development.

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